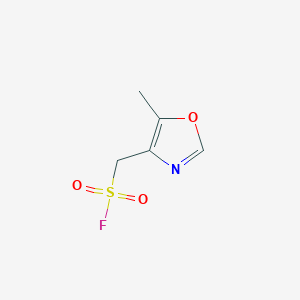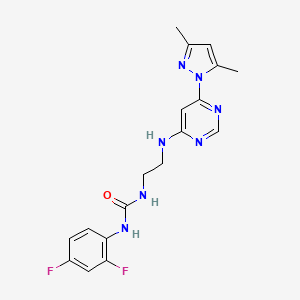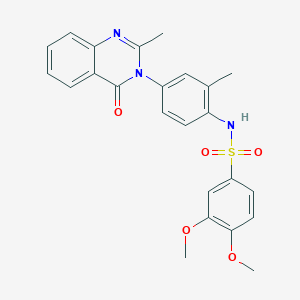
N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)-3-fluorobenzamide” is a quinoxaline derivative . Quinoxalines and their fused ring systems show diverse pharmacological activities . The importance of quinoxaline derivatives comes from their nitrogen contents (heterocyclic compounds) .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods of synthetic strategies . These methods include the cyclocondensation of o-phenylenediamine with glyoxal, the use of different methods of catalyst systems and reaction conditions, the oxidation of aromatic diamines with many organic materials, and the condensation of aromatic diamines and dicarbonyl derivatives .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitutions, reduction, condensation, cyclization, and alkylation . They can also undergo addition reactions to form spiro compounds, esterification reactions, and demethylation reactions .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Development of Novel Synthetic Routes :The development of practical and scalable synthetic routes to complex molecules is essential for pharmaceutical applications. For example, Yoshida et al. (2014) described an efficient synthesis for a novel If channel inhibitor, demonstrating the importance of finding new synthetic pathways for bioactive molecules Development of a Practical and Scalable Synthetic Route to YM758 Monophosphate.
Anticancer and Antimicrobial Evaluation :Compounds structurally related to quinoxalinones have been evaluated for their anticancer and antimicrobial properties. Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives showing potent cytotoxic activity against various cancer cell lines, highlighting the potential therapeutic applications of complex molecules Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety.
Material Science Applications
Flame Retardants :The incorporation of specific functional groups into polymers for enhancing flame retardancy is an area of interest. Wang and Shieh (1998) explored the synthesis and properties of epoxy resins containing phosphorus-based compounds, demonstrating the role of chemical modifications in improving material properties Synthesis and properties of epoxy resins containing 2-(6-oxid-6H-dibenz(c,e)(1,2) oxaphosphorin-6-yl) 1,4-benzenediol (II).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O2/c22-13-8-9-15(19-21(28)25-17-7-2-1-6-16(17)24-19)18(11-13)26-20(27)12-4-3-5-14(23)10-12/h1-11H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMPDHBHHGLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2760132.png)

![N-(3-chloro-4-methylphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2760134.png)
![4-amino-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-N-isobutylisothiazole-3-carboxamide](/img/structure/B2760135.png)


![Ethyl 2-(4-(difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2760142.png)
![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)


![3-[(4-methoxyphenyl)sulfonyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B2760147.png)


